2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid
Description
The compound 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic molecule featuring a 1,3-oxazole core substituted at position 2 with a (2,6-dichlorophenyl)methyl group and at position 4 with a carboxylic acid moiety. For instance, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4), a closely related isoxazole derivative, is documented as a degradation product of the antibiotic dicloxacillin . This underscores the importance of dichlorophenyl-substituted heterocycles in drug development and impurity profiling.
Properties
Molecular Formula |
C11H7Cl2NO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-2-1-3-8(13)6(7)4-10-14-9(5-17-10)11(15)16/h1-3,5H,4H2,(H,15,16) |
InChI Key |
ASFYIDXUBGPZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC(=CO2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylic Acid typically involves the reaction of 2,6-dichlorobenzylamine with oxazole-4-carboxylic acid under specific reaction conditions. The process may include steps such as condensation, cyclization, and purification to obtain the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
2-(2,6-Dichlorobenzyl)oxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: It can undergo condensation reactions with other compounds to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly its ability to inhibit the growth of cancer cells. Its mechanism of action may involve inducing apoptosis and inhibiting cellular proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
The data indicates that this compound is more effective than standard chemotherapeutic agents in certain contexts.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | Antimicrobial properties | Contains an isoxazole ring |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole | Anticancer activity | Similar dichlorophenyl substitution |
| 2-Aminooxazole derivatives | Antimicrobial and anticancer | Varying substitutions on the oxazole ring |
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
- Structural Differences : This compound (CAS 3919-76-4) replaces the 1,3-oxazole ring with a 1,2-oxazole (isoxazole) system. The 2,6-dichlorophenyl group is directly attached at position 3, and a methyl group occupies position 5.
- Physicochemical Properties: The molecular formula (C₁₁H₇Cl₂NO₃) and weight (272.08 g/mol) match the target compound, but the heterocycle and substituent positions differ. The methyl group may enhance steric hindrance, while the isoxazole ring could alter electronic properties compared to 1,3-oxazole .
- Application : Classified as a dicloxacillin impurity (Dicloxacillin Related Compound D), it highlights the role of dichlorophenyl heterocycles in antibiotic degradation pathways .
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid
- Structural Differences : This analog (CAS 1247706-41-7) retains the 1,3-oxazole core but substitutes the 2,6-dichlorophenylmethyl group with a single 2-chlorophenyl moiety.
- Physicochemical Properties: The reduced chlorine content (monochloro vs. dichloro) lowers molecular weight (223.62 g/mol) and likely decreases lipophilicity. The absence of a methylene linker may reduce conformational flexibility .
- Application : While biological data is unspecified, its structural simplicity makes it a candidate for antimicrobial or synthetic intermediate research .
Quinazolinone Derivatives ( and )
- Structural Differences : These compounds (e.g., 5a–o in , Va–o in ) incorporate a 7-chloroquinazolin-4(3H)-one scaffold linked to dichlorophenyl-substituted oxazole moieties.
- Biological Activity : Several derivatives (e.g., 5o, 5k, Vb, Vd) exhibit potent antimicrobial activity against bacteria and fungi, comparable to standard drugs like ciprofloxacin . This contrasts with the target compound’s role as a pharmaceutical impurity, suggesting substituent positioning and heterocycle choice critically influence bioactivity.
Acid Chloride Derivatives ()
- Structural Differences : Compounds like 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride replace the carboxylic acid with a reactive chloride group.
- Reactivity : The acid chloride form enhances electrophilicity, making it suitable for synthetic modifications (e.g., esterification, amidation) .
Data Table: Key Structural and Functional Comparisons
Discussion of Substituent Effects
- Heterocycle Choice : Isoxazoles (1,2-oxazole) exhibit distinct hydrogen-bonding and steric profiles compared to 1,3-oxazoles, impacting drug-receptor interactions .
- Functional Groups : Carboxylic acids improve solubility and enable salt formation (e.g., diclofenac salts in ), whereas acid chlorides prioritize synthetic utility .
Biological Activity
2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its oxazole ring structure and a dichlorophenyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H7Cl2NO3
- Molecular Weight : 272.08 g/mol
- IUPAC Name : 2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid
- Structure : The compound features a dichlorophenyl group attached to a methyl carbon adjacent to the oxazole structure, along with a carboxylic acid functional group.
Synthesis
The synthesis of 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid typically involves the condensation of 2,6-dichlorobenzylamine with oxazole-4-carboxylic acid under specific reaction conditions. The process may include cyclization and purification steps to obtain the final product in high yield and purity .
Antimicrobial Activity
Research has indicated that 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve the inhibition of essential enzymes in microbial pathways.
Anticancer Activity
The compound has also been studied for its anticancer potential. It has demonstrated cytotoxic effects on several cancer cell lines, including:
- Human Colon Adenocarcinoma (HT-29)
- Human Gastric Carcinoma (GXF 251)
- Human Lung Adenocarcinoma (LXFA 629)
In these studies, the compound exhibited IC50 values indicating moderate to high potency against these cancer types .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets involved in cell proliferation and survival. It may inhibit key enzymes such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrases (CA)
These interactions disrupt cellular processes crucial for cancer cell growth and microbial survival .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | Contains an isoxazole ring | Antimicrobial properties |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole | Similar dichlorophenyl substitution | Anticancer activity |
| 2-Aminooxazole derivatives | Varying substitutions on the oxazole ring | Antimicrobial and anticancer |
| 4-Carboxyphenyl oxazole derivatives | Carboxylic acid group on phenyl ring | Antimicrobial properties |
The distinct dichlorophenyl substitution pattern in 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid may enhance its biological activity compared to these similar compounds .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
- Anticancer Research : In a comparative analysis involving various oxazole derivatives, 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid exhibited superior cytotoxicity against cancer cell lines compared to other derivatives tested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
